

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: 3-Amino-3-(4-fluorophenyl)propan-1-ol

Cat. No.: B1289145

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3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that has garnered significant interest within the scientific community, particularly among researchers in medicinal chemistry and drug development. Its structure, featuring a propanol backbone with a stereocenter at the C3 position bearing both an amino group and a 4-fluorophenyl moiety, makes it a valuable and versatile synthon. The presence of the fluorine atom is a key feature, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in research and development. This molecule and its analogs serve as crucial intermediates in the synthesis of pharmacologically active compounds, including potential antidepressants and anxiolytics, owing to their structural resemblance to known psychoactive agents[2][3].

Core Physicochemical and Structural Properties

The functionality of **3-Amino-3-(4-fluorophenyl)propan-1-ol** is dictated by its unique structural combination: a primary alcohol, a primary amine, and an aromatic ring substituted with a highly electronegative fluorine atom. These features govern its solubility, reactivity, and interaction with biological systems.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ FNO	[4][5][6]
Molecular Weight	169.20 g/mol	[5][6]
CAS Number	612532-52-2 (Racemate)	[4][7]
228422-49-9 ((S)-enantiomer)	[5][6]	
228422-47-7 ((R)-enantiomer)		
Appearance	Solid	[5]
Purity	Typically ≥95-97%	[4][5]
Storage	Sealed in a dry environment at room temperature	[6]

The molecule's chirality is a critical consideration for drug development professionals. The (S) and (R) enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, stereoselective synthesis or chiral resolution is often a mandatory step in its application. The amino group confers basic properties, allowing for salt formation to improve solubility and handling, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. The 4-fluorophenyl group increases lipophilicity compared to an unsubstituted phenyl ring and can engage in specific binding interactions within target proteins, in addition to blocking metabolic oxidation at the para-position.

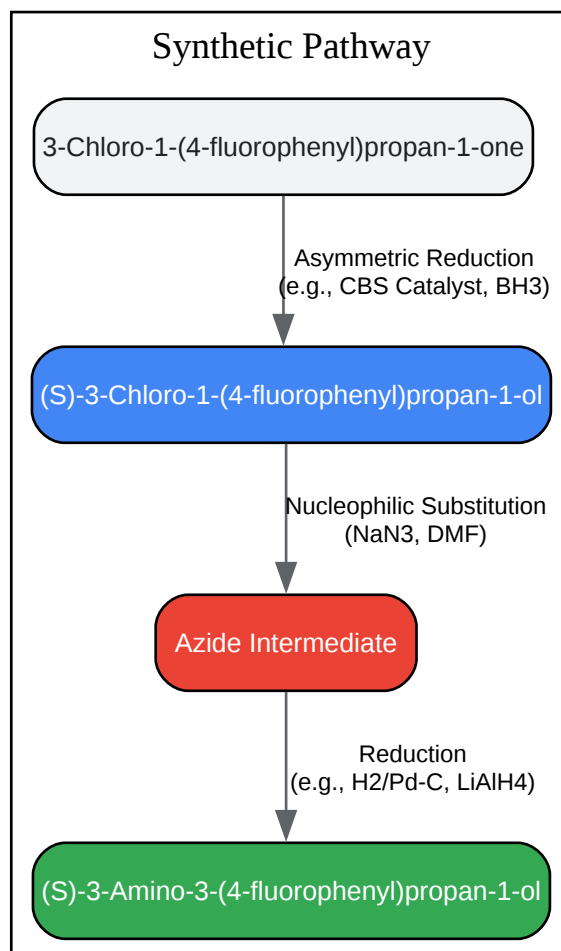
Synthesis and Purification Strategies

The synthesis of **3-Amino-3-(4-fluorophenyl)propan-1-ol** is not widely detailed in standard literature, but logical and effective routes can be derived from established methodologies for analogous compounds, such as its 4-chloro counterpart[8]. A common and reliable strategy involves the reduction of a suitable keto-amine or the reductive amination of a keto-alcohol precursor.

General Synthetic Workflow

A highly plausible synthetic pathway begins with 3-chloro-1-(4-fluorophenyl)propan-1-one. This precursor undergoes asymmetric reduction to establish the chiral hydroxyl center, followed by

nucleophilic substitution of the chloride with an amine source. Alternatively, direct reduction of a keto-azide precursor provides an efficient route to the final amino alcohol.



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Caption: A plausible synthetic workflow for chiral **3-Amino-3-(4-fluorophenyl)propan-1-ol**.

Exemplary Laboratory Protocol (Reductive Amination Approach)

This protocol is a representative methodology based on standard organic chemistry principles and syntheses of similar structures[8].

- **Reaction Setup:** To a solution of 1-(4-fluorophenyl)-3-hydroxypropan-1-one (1.0 eq) in methanol (MeOH, 10 volumes) in a round-bottom flask, add ammonium acetate (5.0 eq) and

sodium cyanoborohydride (NaBH_3CN , 1.5 eq).

- Rationale: Reductive amination is a direct and efficient method. Ammonium acetate serves as the ammonia source. NaBH_3CN is chosen as the reducing agent because it is mild and selectively reduces the imine intermediate formed in situ without significantly reducing the starting ketone.
- Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose the excess reducing agent. Basify the mixture with 2M sodium hydroxide (NaOH) to a pH of ~10-11.
 - Rationale: The acidic quench neutralizes the reaction and destroys excess hydride. Subsequent basification deprotonates the ammonium salt of the product, rendering it soluble in organic solvents for extraction.
- Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers.
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure **3-Amino-3-(4-fluorophenyl)propan-1-ol**.

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the structure and purity of the final compound. Below are the expected spectral data signatures.

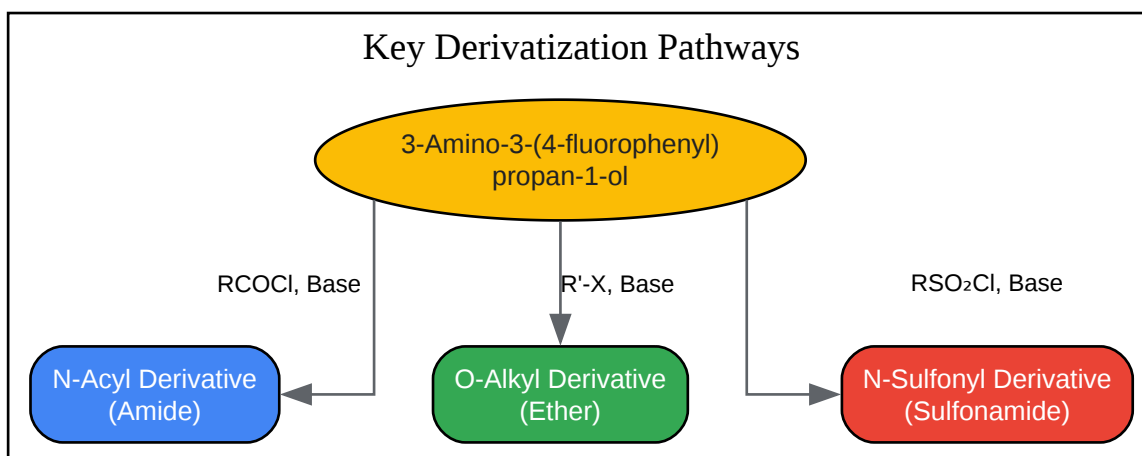
Table 2: Predicted Analytical Data

Technique	Expected Signature
^1H NMR	δ (ppm): 7.20-7.40 (m, 2H, Ar-H ortho to F), 6.95-7.10 (t, 2H, Ar-H meta to F), 4.10-4.20 (m, 1H, CH-N), 3.60-3.75 (m, 2H, CH ₂ -O), 1.70-1.90 (m, 2H, CH ₂), 1.5-2.5 (br s, 3H, NH ₂ and OH). Note: Chemical shifts are predictive and can vary with solvent.
^{13}C NMR	δ (ppm): 160-164 (d, ^1JCF , C-F), 140-142 (Cq), 128-130 (d, ^3JCF , CH-Ar), 114-116 (d, ^2JCF , CH-Ar), 60-62 (CH ₂ -O), 52-54 (CH-N), 38-40 (CH ₂).
FTIR	ν (cm ⁻¹): 3200-3500 (broad, O-H and N-H stretch), 2850-3000 (C-H stretch), 1600 (C=C aromatic stretch), 1220-1240 (C-F stretch).
Mass Spec.	$[\text{M}+\text{H}]^+$: 170.0976. Fragmentation may involve loss of H ₂ O (m/z 152.0875) or NH ₃ . Adducts such as $[\text{M}+\text{Na}]^+$ are also common ^[9] .

Chemical Reactivity and Derivatization Potential

The dual functionality of the amino and hydroxyl groups makes this compound an excellent substrate for a wide range of chemical transformations, enabling its use in constructing more complex molecules.

- **N-Functionalization:** The primary amine is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, sulfonylation to form sulfonamides, or alkylation to form secondary or tertiary amines.
- **O-Functionalization:** The primary alcohol can be converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also undergo etherification (e.g., Williamson ether synthesis) or esterification.
- **Cyclization:** Depending on the reaction partners, intramolecular cyclization involving both the amine and hydroxyl groups is possible, leading to the formation of heterocyclic structures like oxazines.



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Caption: Common reactivity pathways for **3-Amino-3-(4-fluorophenyl)propan-1-ol**.

Significance in Medicinal Chemistry and Drug Development

The true value of **3-Amino-3-(4-fluorophenyl)propan-1-ol** lies in its application as a sophisticated building block.

- **Metabolic Stability:** The C-F bond is exceptionally strong, and the fluorine atom at the para-position of the phenyl ring effectively blocks a common site of metabolic oxidation by cytochrome P450 enzymes. This can significantly increase the half-life and oral bioavailability of a drug candidate[1].
- **Modulation of pKa:** The electron-withdrawing nature of fluorine lowers the pKa of the benzylic amine compared to its non-fluorinated analog. This fine-tuning of basicity can be critical for optimizing a drug's solubility, cell permeability, and binding to its target receptor.
- **Chiral Scaffold:** As a chiral intermediate, it allows for the construction of enantiomerically pure drugs. This is paramount in modern pharmacology to avoid off-target effects and improve the therapeutic index. Its structural motif is found in precursors to important pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs)[3].

- Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups, offering a way to modify a lead compound's properties while retaining its core binding interactions. The potential for derivatives to exhibit diverse biological activities, from anticancer to antioxidant effects, underscores the versatility of this scaffold[10].

Conclusion

3-Amino-3-(4-fluorophenyl)propan-1-ol is more than a simple chemical; it is a strategically designed building block for the synthesis of advanced pharmaceutical agents. Its combination of a chiral center, reactive functional groups, and the pharmacologically advantageous 4-fluorophenyl moiety makes it an indispensable tool for researchers and scientists. A thorough understanding of its chemical properties, synthetic routes, and reactivity is fundamental to unlocking its full potential in the development of next-generation therapeutics.

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